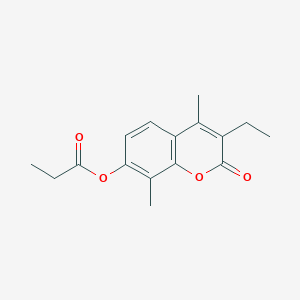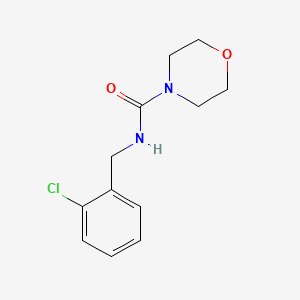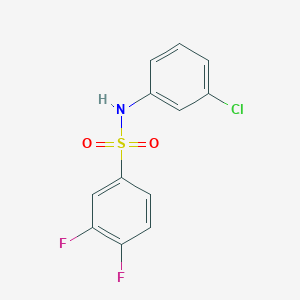
3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl propionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl propionate, also known as EDCP, is a synthetic compound that has gained significant attention in scientific research due to its potential pharmacological properties. EDCP is a derivative of coumarin, a natural compound found in many plants, and has been synthesized using various methods.
Mécanisme D'action
The exact mechanism of action of 3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl propionate is not fully understood. However, it has been proposed that 3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl propionate exerts its pharmacological effects by inhibiting the NF-κB signaling pathway, which is involved in the regulation of inflammation, apoptosis, and cell proliferation. 3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl propionate has also been shown to activate the AMPK signaling pathway, which is involved in the regulation of energy metabolism and cell survival.
Biochemical and Physiological Effects:
3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl propionate has been found to have various biochemical and physiological effects. 3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl propionate has been shown to reduce the levels of pro-inflammatory cytokines and enzymes, such as TNF-α, IL-6, and COX-2, in vitro and in vivo. 3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl propionate has also been found to scavenge free radicals and protect cells from oxidative stress. Furthermore, 3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl propionate has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl propionate in lab experiments is its potential pharmacological properties, which make it a promising candidate for the development of new drugs. Another advantage is its availability and relatively low cost compared to other synthetic compounds. However, one limitation of using 3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl propionate in lab experiments is the lack of information on its toxicity and potential side effects.
Orientations Futures
There are several future directions for the research on 3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl propionate. One direction is to investigate its potential as a therapeutic agent for the treatment of various diseases, including cancer and autoimmune disorders. Another direction is to study its mechanism of action in more detail and identify its molecular targets. Furthermore, future research could focus on the development of novel synthetic compounds based on the structure of 3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl propionate that exhibit improved pharmacological properties and reduced toxicity.
Méthodes De Synthèse
3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl propionate can be synthesized using a variety of methods, including the Knoevenagel condensation reaction, the Perkin reaction, and the Pechmann condensation reaction. The Knoevenagel condensation reaction involves the reaction of a carbonyl compound with a methylene compound in the presence of a base. The Perkin reaction involves the reaction of an acid anhydride with an aromatic aldehyde in the presence of an acid catalyst. The Pechmann condensation reaction involves the reaction of a phenol with a β-ketoester in the presence of an acid catalyst. The synthesis method used depends on the availability of starting materials and the desired yield of 3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl propionate.
Applications De Recherche Scientifique
3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl propionate has been found to exhibit various pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects. 3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl propionate has been shown to inhibit the production of pro-inflammatory cytokines and enzymes, such as TNF-α, IL-6, and COX-2, which are involved in the pathogenesis of many diseases, including cancer and autoimmune disorders. 3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl propionate has also been shown to scavenge free radicals and protect cells from oxidative stress. Furthermore, 3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl propionate has been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Propriétés
IUPAC Name |
(3-ethyl-4,8-dimethyl-2-oxochromen-7-yl) propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O4/c1-5-11-9(3)12-7-8-13(19-14(17)6-2)10(4)15(12)20-16(11)18/h7-8H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWMBPSPFRFJOOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=C(C(=C(C=C2)OC(=O)CC)C)OC1=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Ethyl-4,8-dimethyl-2-oxochromen-7-yl) propanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~1~-(2,6-dimethylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5884391.png)
![2-[(2-anilino-2-oxoethyl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B5884400.png)
![4-(isopropylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5884402.png)
![2-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5884409.png)

![2-methoxy-N-[2-(4-methoxyphenyl)ethyl]-5-methylbenzenesulfonamide](/img/structure/B5884436.png)
![2-(4-isopropoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5884437.png)



![N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B5884459.png)
![4-{2-[(3-methylphenyl)amino]-1,3-thiazol-4-yl}-1,2-benzenediol](/img/structure/B5884460.png)

![7-[(2,4-difluorobenzyl)oxy]-4-ethyl-2H-chromen-2-one](/img/structure/B5884468.png)